molecular formula C13H16BrNO3 B8162578 2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide

2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide

Cat. No.: B8162578
M. Wt: 314.17 g/mol
InChI Key: HSJKKQDGCHAQMB-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide is an organic compound that features a brominated phenoxy group and a cyclobutylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide typically involves multiple steps. One common approach starts with the bromination of 2-methoxyphenol to yield 4-bromo-2-methoxyphenol . This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclobutylamine to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 2-(4-Hydroxy-2-methoxyphenoxy)-N-cyclobutylacetamide.

    Reduction: 2-(4-Methyl-2-methoxyphenoxy)-N-cyclobutylacetamide.

    Hydrolysis: 4-Bromo-2-methoxyphenol and cyclobutylamine.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-methoxyphenoxy)-N-cyclobutylacetamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-12-7-9(14)5-6-11(12)18-8-13(16)15-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJKKQDGCHAQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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